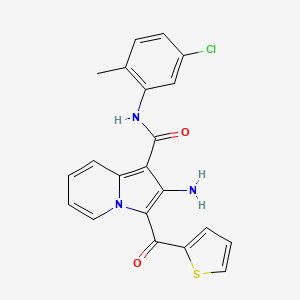

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of blood coagulation factor Xa. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is C21H16ClN3O2S, and it has a molecular weight of approximately 405.88 g/mol. Its structure incorporates both thiophene and indolizine moieties, which are known to enhance biological activity in various pharmacological contexts.

Anticoagulant Properties

Research indicates that this compound acts as an inhibitor of factor Xa, a key enzyme in the coagulation cascade. The inhibition of factor Xa can prevent thrombus formation, making this compound potentially useful in treating thromboembolic disorders such as myocardial infarction, stroke, and deep vein thrombosis .

The mechanism by which this compound exerts its anticoagulant effects involves direct binding to factor Xa, thereby inhibiting its enzymatic activity. This interaction prevents the conversion of prothrombin to thrombin, ultimately reducing fibrin formation and clot development .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 5-chlorothiophene-2-carbonyl chloride with various amines under controlled conditions to yield the desired indolizine derivative. This synthetic route is advantageous due to its improved yield and reduced waste compared to previous methods .

Study on Anticoagulant Efficacy

A study published in ACS Omega evaluated the anticoagulant efficacy of similar compounds and highlighted the importance of structural modifications in enhancing their inhibitory activity against factor Xa. The findings suggest that compounds with electron-withdrawing groups (like chlorine) at specific positions significantly increase potency .

Clinical Implications

Clinical studies have indicated that factor Xa inhibitors can reduce the risk of thromboembolic events in patients with atrial fibrillation. While specific clinical data on this compound is limited, its structural analogs have shown promise in phase II and III trials for anticoagulation therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClN3O2S |

| Molecular Weight | 405.88 g/mol |

| Potential Applications | Anticoagulant |

| Mechanism of Action | Factor Xa inhibition |

Propiedades

IUPAC Name |

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-12-7-8-13(22)11-14(12)24-21(27)17-15-5-2-3-9-25(15)19(18(17)23)20(26)16-6-4-10-28-16/h2-11H,23H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNBNMKUZZHVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.